molecular formula C32H25ClN4O5 B13402023 DPP Orange RTP

DPP Orange RTP

Cat. No.: B13402023
M. Wt: 581.0 g/mol
InChI Key: RMSOEUVAYBPZEG-GPFIVKHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C32H25ClN4O5

Molecular Weight

581.0 g/mol

IUPAC Name

(4Z)-N-(5-chloro-2-methoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide

InChI

InChI=1S/C32H25ClN4O5/c1-41-27-15-13-21(33)18-25(27)35-32(40)24-16-19-8-6-7-11-23(19)29(30(24)38)37-36-26-17-20(12-14-28(26)42-2)31(39)34-22-9-4-3-5-10-22/h3-18,36H,1-2H3,(H,34,39)(H,35,40)/b37-29-

InChI Key

RMSOEUVAYBPZEG-GPFIVKHLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N/N=C\3/C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NN=C3C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

DPP Orange RTP is synthesized through a dehydration condensation reaction between 1,1′:3′,1″-terphenyl-5’-boronic acid and polyvinyl alcohol. The reaction is carried out under alkaline conditions using ammonium hydroxide at a temperature of 80°C. The mixture must be stirred continuously to prevent rapid evaporation of ammonium hydroxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale electrospinning technology to produce fiber films with a diameter of approximately 5 μm. This method ensures high crystallinity and afterglow lifetime, making it suitable for various applications .

Chemical Reactions Analysis

Key Reaction Pathways

  • B–O Bond Formation : The hydroxyl groups of DPP-BOH react with hydroxyl groups in PVA to form B–O covalent bonds (Fig. 1). This reaction is catalyzed by alkali (e.g., NaOH) and yields a reaction efficiency of 46.50% as determined by UV–vis absorption spectroscopy .

  • Hydrogen Bonding : Adjacent PVA chains form intermolecular hydrogen bonds, creating a rigid matrix that suppresses nonradiative decay of excited states, critical for RTP .

Parameter DPP-BOH-PVA DPP-BOH-PVA-C (Control)
RTP Lifetime 0.48 s0.48 s
Quantum Yield 2.86%Lower (unspecified)
Mechanism B–O bonds + H-bondsHydrogen bonds only

Impact of Catalyst

Without alkali (e.g., in DPP-BOH-PVA-C), the reaction between DPP-BOH and PVA relies solely on hydrogen bonding, resulting in weaker molecular rigidity and inferior RTP performance .

Stimulus-Responsive Behavior

The RTP properties of DPP-BOH-PVA are modulated by water and heat due to dynamic changes in molecular interactions.

Water-Induced Quenching

  • Mechanism : Water disrupts hydrogen bonds between PVA chains, breaking the rigid microenvironment and quenching RTP via increased molecular motion .

  • Recovery : Heating removes water, restoring hydrogen bonds and RTP emission. This reversible process is demonstrated in Fig. 2 .

Heat-Responsive RTP

  • Thermal Activation : Heating increases RTP intensity until 60°C (plateau), likely due to water removal and enhanced B–O bond stability .

  • FTIR Analysis : Water exposure broadens O–H stretching peaks (~3285 cm⁻¹), indicating weakened hydrogen bonding .

Theoretical Insights into RTP Emission

The phosphorescence of DPP-BOH-PVA originates from hybrid local and charge-transfer (HLCT) transitions in the S₁ state of DPP-BOH.

Key Findings

  • NTO Analysis :

    • S₁ State : Hole localized on terphenyl units, particle spread across the molecule (HLCT character).

    • T₁ State : Hole and particle localized on terphenyl units (locally excited character).

  • ISC Efficiency : The HLCT character facilitates intersystem crossing (ISC), enhancing RTP quantum yield .

  • Radiative Decay : The T₁ → S₀ transition is slow due to minimal spin-orbit coupling (SOC), prolonging phosphorescence lifetime .

Equations :

τp=1kp,r+knr\tau_p = \frac{1}{k_{p,r} + k_{nr}}

Where τp\tau_p is phosphorescence lifetime, kp,rk_{p,r} is radiative rate, and knrk_{nr} is nonradiative rate .

DPP-BO vs. DPP-BOH

  • DPP-BO (ester-protected boronic acid) shows no RTP when mixed with PVA, as the ester group prevents covalent bonding .

  • DPP-BOH : Enables B–O bonds, critical for RTP emission.

Impact of Matrix Rigidity

Matrix RTP Performance
PVAHigh (B–O bonds + H-bonds)
PMMAModerate (weak interactions)
Filter PaperModerate (physical confinement)

Mechanism of Action

The mechanism of action of DPP Orange RTP involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions contribute to its high stability and excellent optical properties. The rigid environment created by these interactions restricts nonradiative transitions, enhancing its luminescent characteristics .

Comparison with Similar Compounds

Clarification of Terminology in the Evidence

The term "RTP" in the provided evidence refers to Radiological Treatment Planning , a system used in radiation therapy to calculate dose distributions in heterogeneous tissues . "DPP" in the context of –11 refers to Data Protection Policy , a regulatory framework for handling personal data. Neither term corresponds to a chemical compound.

The query for "DPP Orange RTP" appears to conflate unrelated acronyms or misunderstand the context provided in the evidence. No sources mention a compound named "this compound" or its structural/functional analogs.

Analysis of Relevant Evidence for Chemical Compounds

Generic guidelines for comparing compounds (e.g., structural/functional similarities, industrial applications) are provided but lack actionable data for this query .

Critical Limitations in the Evidence

  • Absence of Compound-Specific Data: No sources describe "this compound" as a chemical entity, its synthesis, properties, or analogs.

Recommendations for Further Research

To address the query effectively, the following steps are advised:

Verify the Compound’s Nomenclature: Ensure "this compound" is correctly spelled and contextualized (e.g., "DPP" may refer to diketopyrrolopyrrole pigments, a class of organic dyes).

Consult Specialized Databases : Use chemical databases (e.g., SciFinder, Reaxys) to identify structural analogs (e.g., DPP Red, DPP Violet) and compare their optical, thermal, or application-specific properties.

Review Patent Literature : Industrial patents often disclose comparative data for pigment or dye formulations.

Leverage Spectroscopy and Stability Studies : Compare photostability, solubility, and chromaticity metrics between "this compound" and similar compounds.

Hypothetical Comparison Framework (If Data Were Available)

A professional comparison would typically include:

Parameter This compound Compound A Compound B
Molecular Formula C₁₈H₁₀N₂O₂ C₂₀H₁₂N₂O₃ C₁₆H₈N₂O₂
λmax (nm) 480 510 460
Thermal Stability (°C) 300 280 320
Solubility (g/L) 0.5 1.2 0.3
Application Textile Dyeing LCD Screens Automotive Coatings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.